molecular formula C17H23BN2O3 B3082568 3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1129541-04-3

3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B3082568
CAS No.: 1129541-04-3
M. Wt: 314.2 g/mol
InChI Key: HOUHHCHQKHPXQQ-UHFFFAOYSA-N
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Description

3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester featuring a benzonitrile core substituted with a morpholino group at the 3-position and a pinacol boronate group at the 5-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of the pinacol boronate moiety. The morpholino group introduces steric and electronic effects that modulate reactivity and solubility .

Properties

IUPAC Name

3-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-9-13(12-19)10-15(11-14)20-5-7-21-8-6-20/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUHHCHQKHPXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139253
Record name 3-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129541-04-3
Record name 3-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129541-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a morpholine and a dioxaborolane compound. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Substituent Position Variations

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-46-0) Structural Difference: Lacks the morpholino group; boronate is at the 3-position. However, the nitrile group at the same position may lead to electronic deactivation of the boronate . Similarity Score: 0.98 compared to the target compound .
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-48-2) Structural Difference: Boronate at the 2-position. Impact: Proximity of the nitrile and boronate groups may lead to intramolecular interactions, altering stability. Reduced steric bulk compared to the morpholino-substituted analog . Similarity Score: 0.97 .

Functional Group Modifications

  • 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CID 68595697) Structural Difference: Amino group replaces morpholino. May exhibit different solubility profiles . Molecular Weight: 244.11 g/mol .
  • 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile

    • Structural Difference : Fluoro and trifluoromethyl groups at 4- and 5-positions.
    • Impact : Electron-withdrawing groups enhance boronate reactivity in Suzuki couplings. The trifluoromethyl group increases hydrophobicity and metabolic stability .
    • Molecular Weight : 315.07 g/mol; purity ≥95% .

Heterocyclic and Bulky Substituents

  • 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1893403-93-4) Structural Difference: Tetrahydrofuran-3-yloxy group replaces morpholino. Impact: The oxygen-rich substituent may improve solubility in polar solvents. Steric effects are comparable to morpholino but with different electronic contributions . Purity: 95% .
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Structural Difference: Methoxy group at 2-position. Impact: Methoxy is a moderate electron donor, offering intermediate reactivity between morpholino and amino-substituted analogs. Lower steric hindrance than morpholino . Molecular Weight: 259.11 g/mol .

Comparative Data Table

Compound Name CAS/Identifier Substituents Molecular Weight (g/mol) Key Properties
Target Compound - 3-Morpholino, 5-boronate ~328.2 (calculated) High steric bulk, moderate electron donation
3-Amino analog CID 68595697 3-Amino, 5-boronate 244.11 Enhanced electron donation, lower steric hindrance
4-Fluoro-TfMe analog - 4-Fluoro, 5-TfMe 315.07 High reactivity, hydrophobic
2-Methoxy analog - 2-Methoxy, 5-boronate 259.11 Moderate reactivity, good solubility
3-Boronate benzonitrile 214360-46-0 3-Boronate, nitrile 229.08 Lower steric hindrance, electronic deactivation

Key Findings from Research

  • Reactivity in Cross-Couplings: Electron-withdrawing groups (e.g., trifluoromethyl) enhance Suzuki-Miyaura reaction rates, while electron donors (e.g., morpholino, amino) may require optimized conditions .
  • Stability: Pinacol boronates with bulky substituents (e.g., morpholino) exhibit improved stability under protic conditions compared to simpler analogs .
  • Synthetic Applications: Morpholino-substituted derivatives are valuable in medicinal chemistry for tuning pharmacokinetic properties, while fluorinated analogs are preferred in materials science .

Biological Activity

3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholino group and a dioxaborolane moiety, which are known to influence its solubility and reactivity. The molecular formula is C16H22BNO4C_{16}H_{22}BNO_4, with a molecular weight of 325.23 g/mol.

Research indicates that the dioxaborolane component may play a crucial role in the compound's biological activity. Dioxaborolanes are known for their ability to participate in various chemical reactions, including those involving nucleophiles and electrophiles. This property can facilitate interactions with biological targets.

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of compounds containing dioxaborolane groups. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)10Apoptosis induction
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)12Inhibition of proliferation

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. It is suggested that it may inhibit pathways associated with neurodegeneration, particularly in models of Parkinson's disease. The inhibition of mixed lineage kinase 3 (MLK3) has been identified as a potential mechanism through which neuroprotection is achieved.

Case Studies

  • In Vitro Studies : A study on SH-SY5Y neuroblastoma cells demonstrated that treatment with similar dioxaborolane compounds resulted in reduced cell death induced by neurotoxic agents like MPP+. This effect was attributed to the inhibition of JNK activation pathways .
  • In Vivo Studies : Animal models treated with dioxaborolane derivatives showed significant improvements in motor function and reduced dopaminergic neuron loss in the substantia nigra region after MPTP administration. These findings support the potential application of such compounds in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

The compound’s boronic ester moiety enables its use in Suzuki-Miyaura couplings. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading .
  • Solvent : THF or 1,4-dioxane under inert atmosphere (N₂/Ar) .
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to activate the boronic ester .
  • Temperature : Reflux (80–110°C) for 12–24 hours . Monitor reaction progress via TLC or LC-MS. Post-reaction, purify via column chromatography (hexane/ethyl acetate gradients) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., morpholino at C3, benzonitrile at C5) .
  • ¹¹B NMR : Verify boronic ester integrity (δ ~30 ppm) .
    • Mass Spectrometry : ESI-MS or HRMS for molecular ion validation .
    • X-ray Crystallography : Use OLEX2 or SHELX for crystal structure determination if single crystals are obtained .
    • HPLC/GC-MS : Assess purity (>95% recommended) .

Q. What are the handling and stability considerations for this compound?

  • Storage : Under inert gas (Ar) at –20°C in sealed, desiccated vials to prevent hydrolysis of the boronic ester .
  • Stability : Susceptible to moisture; use anhydrous solvents (e.g., THF) and glovebox techniques for sensitive reactions .

Advanced Research Questions

Q. How does the morpholino substituent influence electronic properties and reactivity in cross-coupling?

The morpholino group enhances solubility and modulates electron density via its electron-donating effects. Comparative studies with analogs (e.g., methoxy or unsubstituted derivatives) using cyclic voltammetry (CV) or DFT calculations reveal:

  • Reduced electron density at the boronic ester site, potentially slowing oxidative addition in Pd-catalyzed reactions .
  • Stabilization of intermediates via hydrogen bonding in polar solvents . Method: Perform Hammett analysis or Fukui function calculations (Gaussian 09) to quantify electronic effects .

Q. What role does the benzonitrile group play in material science applications?

The nitrile group contributes to:

  • Charge Transfer : Enhances intramolecular charge transfer (ICT) in donor-acceptor dyads, useful in OLEDs .
  • Polymer Synthesis : Acts as a π-deficient unit in conjugated polymers for optoelectronic devices . Method: Characterize ICT via UV-Vis absorption and fluorescence spectroscopy; compare emission maxima with/without nitrile substitution .

Q. How can computational modeling predict reaction outcomes or electronic properties?

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study transition states in Suzuki-Miyaura couplings .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict redox behavior .
  • Molecular Docking : Assess binding interactions in medicinal chemistry applications (e.g., enzyme inhibition) .

Q. What strategies resolve low yields in coupling reactions with sterically hindered partners?

  • Ligand Screening : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .
  • Pre-activation : Pre-treat boronic ester with BF₃·OEt₂ to enhance reactivity .

Q. How is this compound utilized in medicinal chemistry as a building block?

The boronic ester enables late-stage diversification in drug discovery:

  • HSD17B13 Inhibitors : Couple with heteroaryl halides to generate bioactive molecules .
  • Proteolysis-Targeting Chimeras (PROTACs) : Link pharmacophores via Suzuki reactions . Method: Validate bioactivity via enzymatic assays (IC₅₀ determination) and cellular permeability studies .

Methodological Notes

  • Contradictions in Evidence : Commercial suppliers (e.g., Sigma-Aldrich) may not provide analytical data; independent validation of purity is critical .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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